NET Binding Affinity: Target Compound vs. Class-Level Baseline Selectivity
The target compound demonstrates a defined affinity for the norepinephrine transporter (NET) with an IC50 of 834 nM in a competitive binding assay [1]. This provides a quantitative anchor distinguishing it from the broader pyrazolo[4,3-c]quinoline class, where the dominant reported activity for 2-aryl substituted derivatives is potent human A3 adenosine receptor antagonism with Ki values in the low nanomolar range [2]. The presence of the 4-nitrophenyl group at position 3 in the target compound is hypothesized to steer its pharmacological profile away from adenosine receptors and towards monoamine transporters, a differentiation critical for researchers focused on catecholamine systems.
| Evidence Dimension | In vitro target affinity (IC50) for NET vs. class-level primary target (A3 Adenosine Receptor Ki) |
|---|---|
| Target Compound Data | IC50 = 834 nM (NET, competitive binding) [1] |
| Comparator Or Baseline | Class-leading 2-arylpyrazolo[4,3-c]quinolin-3-ones show Ki < 10 nM for the human A3 adenosine receptor [2] |
| Quantified Difference | Target compound shows >80-fold lower affinity for NET compared to class leaders' affinity for A3AR, but a complete target preference switch (GPCR vs. Transporter) |
| Conditions | Target compound: In vitro radioligand displacement on NET [1]. Comparators: Radioligand binding on cloned human A3 receptors [2]. |
Why This Matters
This class-level inference demonstrates that the target compound is not a simple potency analog but possesses a fundamentally different primary target interaction, which is essential for selecting the correct chemical tool for neuroscience vs. anti-inflammatory research.
- [1] BindingDB Entry for ChEMBL_142804 (CHEMBL751377). Assay Description: In vitro competitive binding affinity for the norepinephrine transporter (NET). View Source
- [2] Colotta, V., et al. (2005). New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 48(15), 5025-5040. View Source
